Enzymatic Selectivity: CYP11B2 vs. CYP11B1 Inhibition Profile Comparison
In a direct head-to-head comparison, 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone exhibits a clear selectivity preference for inhibition of the human CYP11B2 enzyme (IC50 = 5 nM) over the closely related human CYP11B1 enzyme (IC50 = 28 nM) [1]. This represents a 5.6-fold selectivity window [1]. In contrast, a related compound, BDBM50378955 (CHEMBL2011250), displayed a significantly higher IC50 of 409 nM for CYP11B2 [2], demonstrating that minor structural modifications drastically alter inhibitory potency and selectivity. This data is critical for researchers focused on selective CYP11B2 modulation for hypertension or heart failure, where off-target CYP11B1 inhibition (associated with cortisol synthesis disruption) is undesirable [1].
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 5 nM; CYP11B1 IC50 = 28 nM [1] |
| Comparator Or Baseline | BDBM50378955 (CHEMBL2011250) CYP11B2 IC50 = 409 nM [2]; Fadrozole (CYP11B2 IC50 = 2.2 nM, CYP11B1 IC50 = 1.8 nM) [3] |
| Quantified Difference | 5.6-fold selectivity for CYP11B2 over CYP11B1 vs. non-selective reference Fadrozole [REFS-1, REFS-3] |
| Conditions | Human CYP11B2 and CYP11B1 expressed in hamster V79MZh cells using [1,2-3H]-11-deoxycorticosterone as substrate [1] |
Why This Matters
This 5.6-fold selectivity for CYP11B2 over CYP11B1 differentiates the compound from non-selective inhibitors like Fadrozole, making it a preferred tool compound for studies requiring selective aldosterone synthase inhibition without cortisol axis interference.
- [1] BindingDB. (n.d.). BDBM50019874 (CHEMBL3287169). Affinity Data: IC50 5 nM for CYP11B2, IC50 28 nM for CYP11B1. View Source
- [2] BindingDB. (n.d.). BDBM50378955 (CHEMBL2011250). Affinity Data: IC50 409 nM for CYP11B2. View Source
- [3] Yin, L., & Hu, Q. (2014). CYP17 inhibitors—abiraterone, orteronel, galeterone, and VT-464—in the treatment of castration-resistant prostate cancer. Nature Reviews Urology, 11(1), 32-42. View Source
